molecular formula C22H24N2O2S B2692245 6-Methyl-4-(3-methylpiperidin-1-yl)-3-(phenylsulfonyl)quinoline CAS No. 872206-04-7

6-Methyl-4-(3-methylpiperidin-1-yl)-3-(phenylsulfonyl)quinoline

Cat. No. B2692245
CAS RN: 872206-04-7
M. Wt: 380.51
InChI Key: AXZCIJAQRJLCOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methyl-4-(3-methylpiperidin-1-yl)-3-(phenylsulfonyl)quinoline, also known as MPQS, is a chemical compound that has been studied extensively for its potential use in scientific research. MPQS is a quinoline derivative that has shown promise in a variety of applications, including as an inhibitor of certain enzymes and as a fluorescent probe for imaging studies. In

Scientific Research Applications

Hydrogenation and Derivative Formation

A study conducted by Hönel and Vierhapper (1983) explored the selective hydrogenation of N-Methyl fluorosulphonates of quinoline, leading to N-methylpiperidine derivatives. This research indicates the potential of 6-Methyl-4-(3-methylpiperidin-1-yl)-3-(phenylsulfonyl)quinoline in forming derivatives through hydrogenation, which could be relevant in developing new chemical entities for various applications (Hönel & Vierhapper, 1983).

Synthesis of Quinoline Derivatives

Zhao et al. (2007) reported on the synthesis of 4-functionalized quinoline derivatives through a one-pot three-component reaction. This method could potentially be applied to synthesize derivatives of 6-Methyl-4-(3-methylpiperidin-1-yl)-3-(phenylsulfonyl)quinoline, demonstrating its versatility in chemical synthesis (Zhao et al., 2007).

Antitumor Activity

Yamato et al. (1989) investigated the antitumor activity of fused tetracyclic quinoline derivatives, highlighting the compound's potential in cancer research. Although not directly mentioning 6-Methyl-4-(3-methylpiperidin-1-yl)-3-(phenylsulfonyl)quinoline, this study suggests that structurally related quinoline derivatives could possess significant biological activity (Yamato et al., 1989).

Glycine-Site NMDA and AMPA Antagonists

Research by Hays et al. (1993) on N-Phenylsulfonyl and N-methylsulfonyl derivatives of quinoline as antagonists at the glycine-site of the NMDA receptor and AMPA receptor showcases the potential of 6-Methyl-4-(3-methylpiperidin-1-yl)-3-(phenylsulfonyl)quinoline in neuroscience research (Hays et al., 1993).

Synthetic Methods and Biological Activities

Maleki, Seresht, and Ebrahimi (2015) discussed the Friedlander Synthesis of Quinolines, a method that could be relevant for synthesizing derivatives of 6-Methyl-4-(3-methylpiperidin-1-yl)-3-(phenylsulfonyl)quinoline. This research points to the compound's utility in creating biologically active molecules for medicinal chemistry (Maleki, Seresht, & Ebrahimi, 2015).

properties

IUPAC Name

3-(benzenesulfonyl)-6-methyl-4-(3-methylpiperidin-1-yl)quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2S/c1-16-10-11-20-19(13-16)22(24-12-6-7-17(2)15-24)21(14-23-20)27(25,26)18-8-4-3-5-9-18/h3-5,8-11,13-14,17H,6-7,12,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXZCIJAQRJLCOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Benzenesulfonyl)-6-methyl-4-(3-methylpiperidin-1-yl)quinoline

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